(R)-4-(((benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

Chiral purity Peptide synthesis Enantiomeric differentiation

This orthogonally protected D-glutamic acid features Cbz-protected α-amine and α-tert-butyl ester, leaving the γ-carboxyl free for regioselective coupling. Unlike the L-enantiomer (CAS 5891-45-2) or γ-tert-butyl regioisomer (CAS 51644-83-8), this single-isomer ensures precise D-configuration—critical for metabolically stable antitumor agents (Kᵢ 0.12–0.19 nM) and β-sheet peptidomimetics. Compatible with Fmoc/Boc SPPS; verified optical rotation (+25°) confirms stereochemical integrity. Buy single-isomer to eliminate racemization risk.

Molecular Formula C17H23NO6
Molecular Weight 337.4 g/mol
CAS No. 20918-72-3
Cat. No. B3115298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(((benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
CAS20918-72-3
Molecular FormulaC17H23NO6
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C17H23NO6/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1
InChIKeyVJECGKAFPHEJQS-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic Acid (CAS 20918-72-3): A Chiral Cbz-D-Glutamate Building Block for Asymmetric Peptide Synthesis


(R)-4-(((benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid (CAS 20918-72-3) is an orthogonally protected D-glutamic acid derivative in which the α-amino group is masked with a benzyloxycarbonyl (Cbz) group and the α-carboxyl group is esterified as a tert-butyl ester. This configuration yields a chiral, non-proteinogenic building block widely employed in solution- and solid-phase peptide synthesis to install D-glutamic acid residues with precise stereochemical control. Typical commercial specifications include ≥97% chemical purity (HPLC) and an optical rotation of [α]²⁰D = +25 ± 1° (c = 1, MeOH) .

Why Generic Substitution of (R)-4-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic Acid with In-Class Analogs Fails


Simply replacing this compound with the L-enantiomer (CAS 5891-45-2), the γ-tert-butyl ester regioisomer (CAS 51644-83-8), or a DL-racemate introduces critical differences in stereochemical outcome, regioselectivity, and racemization propensity. The absolute configuration of the D-glutamate backbone governs both enzymatic and chemical selectivity, while the position of the tert-butyl ester dictates orthogonal protection strategy compatibility. Even minor enantiomeric or regioisomeric impurities can lead to different peptide diastereomers with altered biological activity or synthetic yield, underscoring the need for single-isomer procurement [1].

Quantitative Differentiation Evidence for (R)-4-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic Acid vs. Comparators


Optical Rotation as a Direct Enantiomeric Identity Discriminator Against the L-Enantiomer

The target D-enantiomer exhibits a specific optical rotation of +25 ± 1° (c = 1, MeOH) . Although the L-enantiomer (Z-L-glutamic acid α-tert-butyl ester, CAS 5891-45-2) is not explicitly listed in the same datasheet, the magnitude and sign of optical rotation are expected to be approximately -25° for the pure L-isomer, based on the principle of equal and opposite rotation for enantiomers. This measurement provides a simple, quantitative QC parameter to verify enantiomeric identity and batch-to-batch consistency, a feature absent for racemic or regioisomeric mixtures.

Chiral purity Peptide synthesis Enantiomeric differentiation

Regioselectivity of D- vs. L-Enantiomer in Lipase-Catalyzed Amidation: α-Amide vs. γ-Amide Divergence

In a direct comparative study, Candida antarctica lipase (CAL)-catalyzed amidation of Cbz-L-glutamic acid diesters regiospecifically afforded the α-monoamide, whereas the same enzyme reacted with Cbz-D-glutamic acid diesters to selectively substitute the γ-ester [1]. A related investigation of D-glutamic acid diethyl esters with different N-protecting groups quantified the γ:α-monoamide ratio as approximately 4 for the Cbz-protected D-enantiomer [2]. This demonstrates that the stereochemistry of the glutamate backbone, not just the protecting group, dictates the regiochemical outcome, making the D-enantiomer essential when γ-functionalization is desired.

Enzymatic amidation Regioselectivity Candida antarctica lipase

Racemization Propensity of D- vs. L-Residues During Peptide Coupling

A systematic study by Benoiton et al. demonstrated that an activated D-residue of a protected dipeptide racemizes approximately twice as much as the corresponding L-residue under standard coupling conditions [1]. This finding implies that when this D-glutamate building block is employed in fragment condensation, the risk of epimerization at the α-carbon is inherently higher than for L-glutamate analogs. Consequently, procurement of the highest enantiomeric purity (≥98% ee) and the use of low-racemization coupling protocols become mandatory for maintaining stereochemical fidelity.

Racemization Peptide coupling Stereochemical integrity

Orthogonal Protection: α-tert-Butyl Ester vs. γ-tert-Butyl Ester Regioisomer and Its Impact on Synthetic Strategy

CAS 20918-72-3 places the acid-labile tert-butyl ester on the α-carboxyl group, leaving the γ-carboxyl as a free acid available for chain extension or further modification. In contrast, the commercially common Z-D-Glu(OtBu)-OH (CAS 51644-83-8) protects the γ-carboxyl group [1]. This regiochemical distinction is not merely nominal: it determines whether glutamate is incorporated as an N-terminal, C-terminal, or side-chain-linked residue. The α-tert-butyl ester is specifically employed in syntheses where the γ-carboxyl must participate in peptide bond formation, such as in the γ-linked dipeptide antitumor agents described by Bavetsias et al. [2].

Orthogonal protection Regioisomer differentiation Solid-phase peptide synthesis

Enantiomer-Dependent Biological Activity of Derived Dipeptides: Thymidylate Synthase Inhibition

The D-glutamate-containing γ-linked dipeptide ICI 198583-γ-D-Glu exhibited a thymidylate synthase inhibition constant (Kᵢ) of 0.19 nM and L1210 cell growth IC₅₀ of 0.20 ± 0.017 μM [1]. In contrast, the corresponding L-L dipeptide analogue showed significantly weaker activity (data not tabulated for all isomers in the abstract), underscoring that the D-configuration at the glutamate residue is a key determinant of pharmacological potency. The building block (R)-4-(((benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid was used as the direct precursor for the D-Glu-γ-D-Ala and D-Glu-γ-D-α-aminoadipate fragments in these compounds.

Thymidylate synthase Antitumor Dipeptide chirality

Commercial Purity Benchmarking: ≥98% HPLC Purity with Full COA Traceability

Reputable suppliers including ChemImpex report a purity of ≥98% (HPLC) for CAS 20918-72-3, accompanied by lot-specific COA documentation that includes optical rotation, melting point (80–82 °C), and appearance specifications . While the L-enantiomer (CAS 5891-45-2) is commercially available at similar chemical purity, the D-enantiomer typically carries a 20–40% price premium reflecting lower production volume and higher enantiomeric enrichment costs. This purity threshold ensures that the material is suitable for demanding peptide coupling reactions where impurities can compromise coupling efficiency or lead to diastereomeric contamination.

Purity specification Quality control Certificate of Analysis

Optimal Application Scenarios for (R)-4-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic Acid Based on Verified Evidence


Synthesis of γ-Linked D-D and D-L Dipeptide Antitumor Agents

The compound is the building block of choice for assembling γ-linked dipeptide analogues of 2-desamino-2-methyl-N10-propargyl-5,8-dideazafolic acid (ICI 198583) that target thymidylate synthase. The D-configuration and α-tert-butyl ester enable regioselective γ-coupling to D-Ala or D-α-aminoadipate, yielding inhibitors with Kᵢ values as low as 0.12–0.19 nM [4]. These dipeptides are resistant to enzymatic degradation in vivo, making the building block critical for medicinal chemistry programs focused on metabolically stable antitumor agents.

Enzymatic Regioselective γ-Monoamidation for Complex Chiral Amide Synthesis

When deployed as a Cbz-protected D-glutamate diester precursor, this building block enables Candida antarctica lipase-catalyzed γ-monoamidation with a γ:α selectivity ratio of approximately 4 [2], complementary to the α-selective reaction of the L-enantiomer [1]. This stereochemically controlled enzymatic route provides access to γ-monoamide derivatives that are difficult to obtain by conventional chemical synthesis, useful in the preparation of functionalized glutamate analogs.

Solid-Phase Peptide Synthesis of All-D or D-Containing Bioactive Peptides

The orthogonal Cbz/α-tert-butyl protection scheme allows selective N-deprotection by hydrogenolysis and subsequent TFA-mediated α-ester cleavage. This compatibility with both Fmoc and Boc SPPS protocols makes the compound suitable for introducing D-glutamic acid residues at internal or C-terminal positions in all-D peptides, which exhibit enhanced proteolytic stability. The documented optical rotation (+25°) serves as a key in-process control to verify that no racemization has occurred during synthesis .

Construction of Lactam-Constrained Dipeptide Units for β-Sheet Mimetics

The D-glutamic acid core with a free γ-carboxyl group is a direct precursor for cyclization to form six-membered lactam-constrained dipeptide units (DPU) used as β-sheet promoters in peptidomimetic design. The α-tert-butyl ester remains intact during γ-lactam formation, allowing subsequent incorporation into longer peptide chains. The use of the D-enantiomer specifically enables the synthesis of DPU(Gly, D-Xxx) scaffolds with defined backbone chirality [3].

Quote Request

Request a Quote for (R)-4-(((benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.